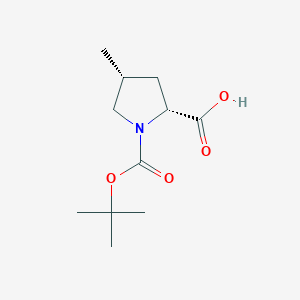
4-(4-Brom-1H-pyrazol-1-yl)-6-chlorpyrimidin
Übersicht
Beschreibung
4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings. The presence of bromine and chlorine atoms in its structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This compound is known for its potential biological activities and is often used in the synthesis of various biologically active molecules.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Target of Action
It is known that pyrazole derivatives can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It is known that bromopyrazole derivatives can act as inhibitors . The bromine atom in the molecule may form a halogen bond with a suitable acceptor in the target protein, disrupting its function .
Biochemical Pathways
Pyrazole derivatives are known to have broad biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
The compound’s solubility in water, which can impact its bioavailability, is reported to be slight .
Result of Action
Bromopyrazole derivatives are known to inhibit certain biological targets, which can disrupt their function and lead to various cellular effects .
Biochemische Analyse
Biochemical Properties
4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with liver alcohol dehydrogenase, inhibiting its activity . This interaction is crucial for understanding the compound’s potential therapeutic applications and its effects on metabolic pathways. Additionally, 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine has been reported to inhibit oxidative phosphorylation and calcium uptake, further highlighting its role in modulating biochemical processes .
Cellular Effects
The effects of 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to cause oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This oxidative stress can alter gene expression and disrupt normal cellular functions, making 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine a valuable tool for studying oxidative stress-related diseases.
Molecular Mechanism
At the molecular level, 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine exerts its effects through various binding interactions with biomolecules. It binds to the active site of liver alcohol dehydrogenase, inhibiting its enzymatic activity . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its substrate. Additionally, 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine has been shown to interfere with ATP synthesis by inhibiting oxidative phosphorylation, further elucidating its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained oxidative stress and cellular damage, emphasizing the importance of monitoring its temporal effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine has been reported to induce toxic effects, including severe oxidative stress, cellular damage, and impaired organ function . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects.
Metabolic Pathways
4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound inhibits liver alcohol dehydrogenase, affecting the metabolism of alcohol and other substrates . Additionally, its role in inhibiting oxidative phosphorylation impacts the overall metabolic flux and energy production within cells . These interactions underscore the compound’s potential to modulate metabolic pathways and influence cellular metabolism.
Transport and Distribution
The transport and distribution of 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine within cells and tissues are essential for understanding its biological effects. The compound is slightly soluble in water, which may influence its distribution and accumulation within biological systems . It is transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects. The interactions with transporters and binding proteins play a crucial role in determining the compound’s localization and activity within cells.
Subcellular Localization
4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine exhibits specific subcellular localization, which is critical for its activity and function. The compound is known to localize within the mitochondria, where it inhibits oxidative phosphorylation and disrupts ATP synthesis . This mitochondrial targeting is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate subcellular compartments. Understanding the subcellular localization of 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine provides valuable insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Coupling with 6-Chloropyrimidine: The 4-bromo-1H-pyrazole is then coupled with 6-chloropyrimidine using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling. This reaction typically requires a palladium catalyst, a base like potassium carbonate, and a boronic acid derivative of 6-chloropyrimidine.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, ammonia, or thiourea can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a corresponding oxide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine.
6-Chloropyrimidine: Another precursor used in the synthesis.
4-Chloro-1H-pyrazole: A similar compound with chlorine instead of bromine.
Uniqueness
4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with diverse biological activities.
Eigenschaften
IUPAC Name |
4-(4-bromopyrazol-1-yl)-6-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN4/c8-5-2-12-13(3-5)7-1-6(9)10-4-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFRQSAFKUZCTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649993 | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957035-29-9 | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















